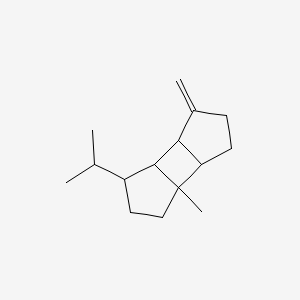

beta-Bourbonene

Description

(-)-beta-Bourbonene is a natural product found in Aristolochia triangularis, Salvia officinalis, and other organisms with data available.

Structure

3D Structure

Properties

CAS No. |

5208-59-3 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

1-methyl-5-methylidene-8-propan-2-yltricyclo[5.3.0.02,6]decane |

InChI |

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)13(12)14(11)15/h9,11-14H,3,5-8H2,1-2,4H3 |

InChI Key |

YIRAHEODBQONHI-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC2(C1C3C2CCC3=C)C |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]2([C@H]1[C@@H]3[C@H]2CCC3=C)C |

Canonical SMILES |

CC(C)C1CCC2(C1C3C2CCC3=C)C |

Appearance |

Solid powder |

density |

0.899-0.908 |

Other CAS No. |

5208-59-3 |

physical_description |

Colourless to yellow oily liquid; Woody aroma |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Insoluble in water; soluble in most fixed oils Soluble (in ethanol) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

beta-Bourbonene; β-bourbonene; (-)-beta-Bourbonene; b-Bourbonene; (-)-beta-bourbonene; beta-bourbenene b-Bourbonene beta-bourbonene (-)-beta-bourbonene. |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of beta-Bourbonene?

An In-depth Technical Guide to the Chemical Structure of β-Bourbonene

Introduction

β-Bourbonene is a tricyclic sesquiterpenoid, a class of organic compounds characterized by three isoprene units.[1] Its rigid and compact molecular architecture, comprising a cyclobutane ring fused with two cyclopentane rings, makes it a subject of interest in synthetic and medicinal chemistry.[2] First isolated from Geranium bourbon oil, β-bourbonene has since been identified in various other natural sources, including cloves and certain species of Salvia and Aristolochia.[3][4][5] This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental data for β-Bourbonene, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

The unique tricyclic framework of β-bourbonene is systematically named according to IUPAC nomenclature, which precisely defines its stereochemistry. The structure is represented by the SMILES string: CC(C)[C@@H]1CC[C@@]2([C@H]1[C@@H]3[C@H]2CCC3=C)C.[6][7]

The molecule possesses a complex three-dimensional structure with five defined stereocenters, leading to its specific optical activity.[12]

Physicochemical and Spectroscopic Data

The characterization of β-Bourbonene relies on its distinct physicochemical properties and spectroscopic signatures. This data is crucial for its identification and quantification in various matrices.

Physicochemical Properties

β-Bourbonene is a colorless to yellow oily liquid with a characteristic woody and herbal aroma.[6][9] It is insoluble in water but soluble in most fixed oils and ethanol.[6]

| Property | Value | Source(s) |

| Appearance | Colourless to yellow oily liquid; Woody aroma | [6][8] |

| Boiling Point | 121.0 °C at 11.0 mm Hg; 255.9 °C at 760 mmHg (Predicted) | [6][9] |

| Density | 0.899 - 0.908 g/cm³ | [6][8] |

| Refractive Index | 1.500 - 1.507 at 20.0 °C | [6][8] |

| XLogP3-AA | 4.7 | [6][13] |

Spectroscopic Data

Spectroscopic methods are fundamental for the structural elucidation of β-Bourbonene. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used for its analysis.

| Spectroscopic Parameter | Value | Source(s) |

| Monoisotopic Mass | 204.187800766 Da | [6][7] |

| Kovats Retention Index | 1374 (Semi-standard non-polar column) | [6][14] |

| Key Mass Spectra Peaks (m/z) | Available through NIST WebBook | [14] |

| ¹³C NMR Spectra | Data available in spectral databases | [6][15] |

Isolation and Synthesis

Natural Isolation

β-Bourbonene is naturally present in the essential oils of various plants. An example of its isolation from Solidago viragaurea L. is outlined below.

Experimental Protocol: Steam Distillation and Extraction

-

Plant Material: 60 kg of fresh leaves of Solidago viragaurea L. subsp. asiatica Kitamura are collected.

-

Steam Distillation: The plant material is subjected to steam distillation to extract the essential oil. This process yielded approximately 102 g of oil in one reported experiment.[16]

-

Dissolution: 100 g of the obtained essential oil, which contains a significant fraction of germacrene D (a precursor), is dissolved in an appropriate solvent for further purification.[16]

-

Chromatographic Purification: The dissolved oil is then subjected to column chromatography or preparative gas chromatography to isolate β-Bourbonene from other components of the essential oil.

Chemical Synthesis

The total synthesis of β-bourbonene has been achieved, notably through photochemical pathways. A key step involves an intramolecular [2+2] cycloaddition of a specifically designed precursor under UV irradiation, which effectively constructs the characteristic bourbonene skeleton.[2][5] This synthetic route provides a means to access specific stereoisomers and analogues for further study.[2]

Biological Activity and Potential Applications

Recent studies have begun to explore the biological activities of β-Bourbonene, suggesting its potential in drug development.

-

Neuroprotective Effects: Research has investigated the impact of β-Bourbonene on molecular pathways associated with Alzheimer's disease. One study showed that, in combination with other bioactive compounds and aerobic exercise, it could modulate the Presenilin-1/Amyloid Protein Precursor/Interleukin-1 beta/CASPASE 1 network in a mouse model of the disease.[17]

-

Anti-inflammatory and Antioxidant Properties: The same study highlighted the anti-inflammatory and antioxidant effects of β-Bourbonene, which are crucial mechanisms for its potential neuroprotective action.[17] These properties are common among sesquiterpenoids and are a focus of ongoing research.

Visualized Workflow and Structural Logic

The following diagrams illustrate key aspects of β-Bourbonene research.

Caption: Workflow for the isolation and characterization of β-Bourbonene.

Caption: Structural hierarchy of β-Bourbonene.

References

- 1. Showing Compound this compound (FDB017384) - FooDB [foodb.ca]

- 2. This compound | 5208-59-3 | Benchchem [benchchem.com]

- 3. This compound from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]

- 4. 3a-Methyl-6-methylidene-1-(propan-2-yl)decahydrocyclobuta(1,2-a:3,4-a')dicyclopentene | C15H24 | CID 324224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C15H24 | CID 62566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C15H24) [pubchemlite.lcsb.uni.lu]

- 8. This compound, 5208-59-3 [thegoodscentscompany.com]

- 9. β-bourbonene | 5208-59-3 [chemicalbook.com]

- 10. (-)-β-Bourbonene [webbook.nist.gov]

- 11. β-Bourbonene | 5208-59-3 | In stock | Aktin Chemicals,Inc [aktinchem.com]

- 12. nmppdb.com.ng [nmppdb.com.ng]

- 13. This compound|lookchem [lookchem.com]

- 14. (-)-β-Bourbonene [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. prepchem.com [prepchem.com]

- 17. Effect of Linalool, Cineole, and β-Bourbonene Coupled with Aerobic Training on the Improvement of Presenilin-1/Amyloid Protein Precursor/Interleukin-1 beta/CASPASE 1 Network, Oxidative Capacity, and miRNA-210 in Mice with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Distribution of β-Bourbonene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-bourbonene, a tricyclic sesquiterpene hydrocarbon, is a volatile organic compound found in the essential oils of a variety of plants. Its unique chemical structure and potential biological activities, including anticancer and neuroprotective effects, have garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies related to β-bourbonene, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of β-Bourbonene

β-Bourbonene is primarily found in the essential oils of higher plants, with notable concentrations in species belonging to the Geraniaceae, Lamiaceae, and Asteraceae families. While its presence in fungi and marine organisms is less documented, some reports suggest its existence as a minor component in the volatile profiles of certain fungal species.

Distribution in the Plant Kingdom

The concentration of β-bourbonene in essential oils can vary significantly depending on the plant species, geographical location, harvesting time, and the specific plant part utilized for extraction. The following tables summarize the quantitative data on β-bourbonene content in various plant essential oils as determined by gas chromatography-mass spectrometry (GC-MS).

| Plant Species | Family | Plant Part | β-Bourbonene Content (%) | Reference |

| Pelargonium graveolens (Geranium) | Geraniaceae | Aerial Parts | 2.7 | [1] |

| Pelargonium graveolens cv. Bourbon | Geraniaceae | Not Specified | 1-2 | [2] |

| Salvia officinalis (Sage) | Lamiaceae | Leaves | Trace | [3][4] |

| Solidago canadensis (Canadian Goldenrod) | Asteraceae | Not Specified | Present | |

| Ocimum basilicum (Basil) | Lamiaceae | Not Specified | 0.26 | [5] |

Table 1: Quantitative Distribution of β-Bourbonene in Various Plant Essential Oils

Biosynthesis of β-Bourbonene

The biosynthesis of β-bourbonene is intricately linked to the sesquiterpene precursor, germacrene D. While a specific β-bourbonene synthase enzyme has not been definitively identified, the formation of β-bourbonene is widely understood to occur through the photochemical rearrangement of germacrene D. This non-enzymatic conversion is a significant pathway, particularly post-extraction of essential oils. It is also hypothesized that sesquiterpene synthases (STSs) may catalyze the initial cyclization of farnesyl diphosphate (FPP) to form a germacrene D precursor, which can then undergo further transformation.

Biosynthesis of β-Bourbonene from Farnesyl Diphosphate.

Experimental Protocols

Extraction of β-Bourbonene-Containing Essential Oil by Hydrodistillation

This protocol describes a general method for the extraction of essential oils from plant material using a Clevenger-type apparatus.

Materials and Equipment:

-

Dried and powdered plant material (e.g., aerial parts of Pelargonium graveolens)

-

Distilled water

-

Clevenger-type hydrodistillation apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Place approximately 100 g of the dried and powdered plant material into the 2 L round-bottom flask.

-

Add distilled water to the flask until the plant material is fully submerged.

-

Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.

-

Begin heating the flask using the heating mantle. The water will boil and the steam will pass through the plant material, carrying the volatile essential oils.

-

The steam and essential oil vapor will condense in the condenser and collect in the graduated collection tube of the Clevenger apparatus.

-

Continue the distillation for 3-4 hours.

-

Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.

-

Carefully collect the separated essential oil layer from the collection tube using a separatory funnel.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the purified essential oil in a sealed glass vial in a cool, dark place.

Workflow for essential oil extraction by hydrodistillation.

Isolation of β-Bourbonene by Silica Gel Column Chromatography

This protocol outlines the purification of β-bourbonene from the crude essential oil.

Materials and Equipment:

-

Crude essential oil containing β-bourbonene

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Collection tubes

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Add a thin layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude essential oil in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.

-

Elution: Begin eluting the column with 100% hexane. Sesquiterpene hydrocarbons like β-bourbonene are nonpolar and will elute early.

-

Gradient Elution (optional): If further separation is needed, a gradient of increasing polarity can be used, for example, by gradually adding ethyl acetate to the hexane mobile phase (e.g., 1%, 2%, 5% ethyl acetate in hexane).

-

Fraction Collection: Collect the eluate in small fractions.

-

Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing pure β-bourbonene.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain isolated β-bourbonene.

Characterization of β-Bourbonene by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides typical parameters for the analysis of β-bourbonene.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp to 180 °C at a rate of 5 °C/min

-

Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-400

Biological Activities and Signaling Pathways

β-Bourbonene has been reported to exhibit several biological activities, with its anticancer properties being the most studied.

Anticancer Activity and Associated Signaling Pathway

Studies have shown that β-bourbonene can induce apoptosis in cancer cells. One of the key mechanisms involved is the upregulation of the Fas/FasL signaling pathway.[6][7] The binding of Fas ligand (FasL) to its receptor, Fas, triggers a signaling cascade that leads to the activation of caspases and ultimately, programmed cell death. Furthermore, β-bourbonene has been observed to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis.[6][7]

β-Bourbonene-induced apoptotic signaling pathway.

Potential Neuroprotective Effects

While specific studies on the neuroprotective signaling pathways of β-bourbonene are limited, other sesquiterpenes have been shown to exert neuroprotective effects through various mechanisms. These include the modulation of inflammatory pathways such as the NF-κB pathway, and the activation of antioxidant responses through the Nrf2/HO-1 signaling cascade.[6] It is plausible that β-bourbonene may share similar mechanisms of action, but further research is required to elucidate its specific neuroprotective pathways.

Conclusion

β-Bourbonene is a naturally occurring sesquiterpene with a widespread distribution in the plant kingdom and promising biological activities. This technical guide has provided a detailed overview of its natural sources, biosynthesis, and methodologies for its extraction, isolation, and characterization. The provided experimental protocols and diagrams of its biosynthetic and signaling pathways offer a foundational resource for researchers. Further investigation into the enzymatic biosynthesis of β-bourbonene and the full spectrum of its pharmacological activities and underlying mechanisms is warranted to fully exploit its therapeutic potential.

References

- 1. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. bdbotsociety.org [bdbotsociety.org]

- 5. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]

- 6. Acyclic sesquiterpenes nerolidol and farnesol: mechanistic insights into their neuroprotective potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Synthesis of β-Bourbonene: A Technical Guide to its Putative Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-bourbonene, a tricyclic sesquiterpene found in a variety of medicinal and aromatic plants, has garnered interest for its potential pharmacological activities. Despite its prevalence, the precise biosynthetic pathway leading to its formation in plants remains largely uncharacterized. This technical guide synthesizes the current understanding of sesquiterpene biosynthesis to propose a putative pathway for β-bourbonene. We provide a detailed overview of the precursor pathways, the key enzymatic steps, and a hypothesized final cyclization reaction. This guide also includes representative quantitative data from analogous pathways, detailed experimental protocols for pathway elucidation, and visualizations of the proposed biosynthetic route and experimental workflows to serve as a foundational resource for researchers aiming to explore and engineer the biosynthesis of this intriguing natural product.

Introduction

Sesquiterpenes are a diverse class of C15 isoprenoids that play crucial roles in plant defense, signaling, and as components of essential oils. This compound, a member of this class, is noted for its characteristic aroma and potential biological activities. Understanding its biosynthesis is paramount for enabling its sustainable production through metabolic engineering in microbial or plant chassis, which is of significant interest to the pharmaceutical and fragrance industries. This document outlines the putative biosynthetic pathway of β-bourbonene, drawing parallels with well-characterized sesquiterpene pathways.

The Putative Biosynthetic Pathway of β-Bourbonene

The biosynthesis of β-bourbonene is proposed to proceed through three main stages:

-

Formation of the Universal C5 Precursors: Isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

-

Synthesis of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, FPP.

-

Cyclization of FPP to β-Bourbonene: This is a two-step process initiated by a sesquiterpene synthase (STS).

-

Step 1: Formation of Germacrene D: FPP is first cyclized by a germacrene D synthase (GDS) to form the key intermediate, germacrene D.

-

Step 2: Conversion of Germacrene D to β-Bourbonene: Germacrene D is then proposed to undergo an enzyme-catalyzed cyclization to form the characteristic tricyclic structure of β-bourbonene. While photochemical conversion of germacrene D to β-bourbonene is known, an analogous enzymatic reaction is hypothesized to occur in planta, likely catalyzed by a yet-unidentified bourbonene synthase (BS).

-

Visualizing the Putative Pathway

Quantitative Data

As the β-bourbonene pathway is not fully elucidated, the following table presents representative quantitative data from analogous, well-characterized sesquiterpene synthase reactions. This data serves as a benchmark for future characterization of the enzymes involved in β-bourbonene biosynthesis.

| Enzyme | Substrate | Product(s) | Km (µM) | kcat (s-1) | Plant Source | Reference |

| (+)-Germacrene D Synthase | FPP | (+)-Germacrene D (50.2%), Germacrene B (17.1%) | 0.88 | 3.34 x 10-3 | Zingiber officinale | [1] |

| (+)-Germacrene A Synthase | FPP | (+)-Germacrene A | 6.6 | - | Cichorium intybus | [2] |

| α-Humulene Synthase | FPP | α-Humulene, β-Caryophyllene | - | - | Aquilaria malaccensis | [3] |

Note: '-' indicates data not available in the cited reference.

Experimental Protocols

The following protocols provide a framework for the identification and characterization of the enzymes involved in β-bourbonene biosynthesis.

Identification of Candidate Genes

A transcriptomic approach is a powerful tool for identifying candidate sesquiterpene synthase genes.

Cloning and Functional Characterization of a Candidate β-Bourbonene Synthase

Methodology:

-

Gene Cloning:

-

Amplify the full-length open reading frame (ORF) of the candidate gene from cDNA using PCR with gene-specific primers.

-

Clone the PCR product into an appropriate expression vector (e.g., pET-28a(+) for E. coli or a yeast expression vector).[3]

-

-

Heterologous Expression:

-

Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae).

-

Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

-

Protein Purification:

-

Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verify protein purity and size by SDS-PAGE.[4]

-

-

In Vitro Enzyme Assay:

-

Reaction Mixture:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

5 mM Dithiothreitol (DTT)

-

10 µM FPP (substrate)

-

1-5 µg of purified recombinant enzyme

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Product Extraction: Overlay the reaction with an equal volume of n-hexane or pentane, vortex, and centrifuge to separate the phases. The organic layer contains the sesquiterpene products.[4]

-

-

Product Identification by GC-MS:

Quantitative Analysis of β-Bourbonene

Methodology:

-

Sample Preparation:

-

Extract sesquiterpenes from plant material or in vitro assays using a suitable solvent (e.g., hexane or ethyl acetate).

-

Add a known concentration of an internal standard (e.g., α-farnesene-d6) for accurate quantification.[7]

-

-

GC-MS Analysis:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Temperature Program:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

-

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-400.[7]

-

-

Quantification:

-

Generate a calibration curve using a series of known concentrations of an authentic β-bourbonene standard.

-

Calculate the concentration of β-bourbonene in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Conclusion

The elucidation of the β-bourbonene biosynthetic pathway presents an exciting opportunity for the metabolic engineering of this valuable sesquiterpene. The putative pathway and experimental protocols outlined in this guide provide a solid foundation for researchers to identify the key enzymes and unravel the regulatory mechanisms governing its production in plants. Further research, particularly the identification and characterization of a dedicated bourbonene synthase, will be crucial for realizing the full biotechnological potential of β-bourbonene.

References

- 1. Cloning, expression, purification and characterization of recombinant (+)-germacrene D synthase from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. mdpi.com [mdpi.com]

- 6. cropj.com [cropj.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of β-Bourbonene

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Bourbonene is a tricyclic sesquiterpene hydrocarbon with a characteristic woody aroma. It is found as a natural constituent in a variety of plants and their essential oils. This technical guide provides a comprehensive overview of the known physical and chemical properties of β-bourbonene, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The information is presented in a structured format, including tabulated data for key properties, detailed experimental protocols where available, and visualizations of relevant chemical and biological pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of β-bourbonene are summarized in the tables below. These values have been compiled from various scientific databases and literature sources.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [1][2] |

| Appearance | Colorless to yellow oily liquid | [2] |

| Odor | Woody | [2] |

| Boiling Point | 121.00 °C @ 11.00 mm Hg | [1][2] |

| 255.00 to 256.00 °C @ 760.00 mm Hg | [3] | |

| Density | 0.899 - 0.908 g/cm³ @ 25.00 °C | [2][3] |

| Refractive Index | 1.500 - 1.507 @ 20.00 °C | [2][3] |

| Solubility | Insoluble in water; Soluble in most fixed oils and ethanol. | [1][2][3] |

| Melting Point | Not Available | |

| Specific Optical Rotation ([α]D) | Not Available |

Spectroscopic and Chromatographic Data

| Data Type | Key Information | Source(s) |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 204. Key fragments are visible in the spectrum. | [4] |

| ¹³C NMR | A spectrum is available on PubChem. | [1] |

| ¹H NMR | Detailed assigned spectral data is not readily available in the searched literature. | |

| Infrared (IR) Spectroscopy | Specific absorption peaks are not readily available in the searched literature. | |

| Kovats Retention Index | Semi-standard non-polar: 1374 | [1] |

Chemical Reactivity and Synthesis

β-Bourbonene's tricyclic structure and the presence of a double bond are key to its chemical reactivity.

Chemical Reactivity

The chemical behavior of β-bourbonene is influenced by its strained ring system and the exocyclic double bond. It can undergo a variety of reactions, including:

-

Oxidation: The double bond and allylic positions are susceptible to oxidation, which can lead to the formation of various oxygenated derivatives.

-

Reduction: The double bond can be hydrogenated, typically with a metal catalyst, to yield the corresponding saturated bourbonane.

-

Rearrangements: Acid-catalyzed rearrangements are possible due to the strained nature of the tricyclic skeleton.

Synthesis

The primary route for the formation of β-bourbonene in nature and in the laboratory is through the photochemical rearrangement of Germacrene D.[5]

This protocol is a generalized procedure based on a patented method.[5]

Objective: To synthesize β-bourbonene from an essential oil rich in Germacrene D.

Materials:

-

Essential oil containing Germacrene D (e.g., from Solidago altissima L.)

-

Solvent (e.g., n-hexane, acetone, or ethanol)

-

Light source (low-pressure or high-pressure mercury lamp)

-

Reaction vessel suitable for photochemistry

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

Preparation of the Reaction Mixture: Dissolve the essential oil containing Germacrene D in a suitable solvent. The addition of a solvent can improve the yield and reduce the irradiation time.[5]

-

Irradiation: Subject the solution to internal or external irradiation with a mercury lamp. The duration of irradiation will depend on the concentration of Germacrene D, the intensity of the light source, and the solvent used. For example, irradiation with a low-pressure mercury lamp may take up to 500 hours, while a high-pressure lamp may require around 117 hours.[5] The addition of a sensitizer, such as xanthone, can significantly reduce the reaction time.[5]

-

Work-up and Purification: After the reaction is complete (as monitored by a suitable technique like GC-MS), the solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation under reduced pressure to yield β-bourbonene.[5]

Biological Activity and Signaling Pathways

Recent studies have begun to explore the pharmacological effects of β-bourbonene, particularly its potential as an anticancer agent.

Anticancer Activity in Prostate Cancer Cells

A study has shown that β-bourbonene can inhibit the proliferation of human prostate cancer cells (PC-3M) and induce apoptosis (programmed cell death).[5] The proposed mechanism involves the modulation of several key proteins in the apoptotic pathway.

Specifically, β-bourbonene treatment was found to:

-

Upregulate the expression of pro-apoptotic proteins:

-

Fas (Factor-Associated Suicide): A cell surface death receptor that, upon binding with its ligand (FasL), triggers the apoptotic cascade.

-

FasL (Fas Ligand): The ligand for the Fas receptor.

-

Bax (Bcl-2-associated X protein): A protein that promotes apoptosis by forming pores in the mitochondrial membrane.

-

-

Downregulate the expression of the anti-apoptotic protein:

-

Bcl-2 (B-cell lymphoma 2): A protein that inhibits apoptosis.

-

This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the apoptotic signaling pathway, ultimately resulting in the death of the cancer cells.

Experimental Protocols

Detailed experimental protocols for the reactions and biological assays involving β-bourbonene are not extensively documented in publicly available literature. The following are generalized procedures that can be adapted for research purposes.

General Protocol for Column Chromatography Isolation

Objective: To isolate β-bourbonene from a complex mixture, such as an essential oil.

Materials:

-

Crude essential oil or reaction mixture containing β-bourbonene

-

Silica gel (for column chromatography)

-

A suitable solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Glass column for chromatography

-

Fraction collector or collection tubes

-

TLC plates and developing chamber

-

UV lamp for visualization (if applicable)

Procedure:

-

Column Packing: Prepare a silica gel slurry in the initial, least polar solvent of the chosen solvent system. Pour the slurry into the chromatography column and allow it to pack evenly.

-

Sample Loading: Dissolve a known amount of the crude mixture in a minimal amount of the initial solvent and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the solvent system, starting with the least polar solvent. Gradually increase the polarity of the solvent to elute compounds with increasing polarity.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing β-bourbonene. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp or by using a suitable staining agent.

-

Pooling and Concentration: Combine the fractions that contain pure β-bourbonene (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified compound.

Conclusion

β-Bourbonene is a fascinating tricyclic sesquiterpene with a range of interesting chemical and biological properties. While much of its basic physical chemistry has been characterized, there remain opportunities for further research, particularly in elucidating its detailed spectral properties, exploring its synthetic chemistry more thoroughly, and further investigating its mechanisms of biological action. This guide provides a solid foundation of the current knowledge on β-bourbonene, which will hopefully aid researchers in their future investigations of this intriguing natural product.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of beta-Bourbonene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-bourbonene, a tricyclic sesquiterpene, presents a fascinating case study in stereochemistry due to its complex and rigid polycyclic framework. With the chemical formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol , its structure incorporates multiple stereocenters, giving rise to a variety of stereoisomers.[1] The precise spatial arrangement of substituents in these isomers can significantly influence their biological activity, making a thorough understanding of their stereochemistry crucial for applications in natural product synthesis, pharmacology, and drug development. This guide provides a comprehensive overview of the stereoisomers and chirality of this compound, including quantitative data, detailed experimental protocols, and visualizations of stereochemical relationships.

The core structure of this compound features a fused cyclobutane and two cyclopentane rings. The IUPAC name for one of the naturally occurring enantiomers, (-)-β-bourbonene, is (1S,2R,6S,7R,8S)-1-methyl-5-methylidene-8-propan-2-yltricyclo[5.3.0.0²,⁶]decane, which unequivocally defines the absolute configuration at its five chiral centers.[1] This inherent chirality dictates the existence of an enantiomeric counterpart, (+)-β-bourbonene, as well as several diastereomers.

Stereoisomers of this compound

The bourbonene framework can exist in multiple stereoisomeric forms, including enantiomers and diastereomers. The most commonly cited stereoisomers in the literature are:

-

(-)-β-Bourbonene: The naturally occurring levorotatory enantiomer.

-

(+)-β-Bourbonene: The dextrorotatory enantiomer of the natural product.

-

(E)-β-Bourbonene: A diastereomer of β-bourbonene.

-

1,5-di-epi-β-Bourbonene: Another diastereomer where the stereochemistry is inverted at two specific chiral centers.[2]

The relationship between these stereoisomers is depicted in the logical diagram below.

Caption: Relationship between the stereoisomers of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the specific physicochemical properties of all this compound stereoisomers. The following table summarizes the available information. Further research is required to fully characterize each stereoisomer.

| Stereoisomer | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Specific Rotation ([α]D) |

| (-)-β-Bourbonene | C₁₅H₂₄ | 204.35 | 5208-59-3 | Data not available in searched sources |

| (+)-β-Bourbonene | C₁₅H₂₄ | 204.35 | Not assigned | Data not available in searched sources |

| (E)-β-Bourbonene | C₁₅H₂₄ | 204.35 | Not assigned | Data not available in searched sources |

| 1,5-di-epi-β-Bourbonene | C₁₅H₂₄ | 204.35 | Not assigned | Data not available in searched sources |

Experimental Protocols

The synthesis and analysis of specific stereoisomers of this compound require precise and controlled experimental conditions. The following sections detail methodologies that can be employed for these purposes.

Asymmetric Total Synthesis of (-)-β-Bourbonene

The enantioselective synthesis of (-)-β-bourbonene has been achieved, confirming the existence of distinct, stable enantiomers. A key strategy in this synthesis is the use of an asymmetric [2+2] photocycloaddition reaction. While the full detailed protocol from a primary research article is not available in the searched sources, a general workflow can be outlined.

Caption: Asymmetric synthesis workflow for (-)-beta-Bourbonene.

A detailed experimental protocol would typically involve the following steps:

-

Preparation of the Chiral Precursor: Synthesis of an optically pure starting material, such as a chiral butenolide, which will induce asymmetry in the key cycloaddition step.

-

[2+2] Photocycloaddition: Irradiation of the chiral precursor in the presence of a suitable alkene with UV light to induce the formation of the cyclobutane ring. The reaction conditions (solvent, temperature, wavelength of light) are critical for achieving high diastereoselectivity.

-

Elaboration of the Core Structure: A series of subsequent chemical transformations to convert the initial photoadduct into the final tricyclic skeleton of (-)-β-bourbonene. This may involve ring expansions, reductions, and functional group manipulations.

-

Purification: Purification of the final product by chromatography (e.g., silica gel column chromatography) to obtain enantiomerically pure (-)-β-bourbonene.

Chiral Separation of this compound Stereoisomers by Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile enantiomers and diastereomers.

Protocol:

-

Column Selection: A chiral capillary column is essential. A common choice for the separation of terpenes is a column coated with a derivatized cyclodextrin stationary phase (e.g., Rt-βDEXsa).

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.

-

GC Conditions:

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Split injection.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: A temperature gradient is typically employed to achieve good separation. For example, starting at 60°C, hold for 1 minute, then ramp to 180°C at a rate of 2°C/minute.

-

Detector Temperature: 280 °C.

-

-

Sample Preparation: The sample containing the this compound isomers is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) at an appropriate concentration.

-

Analysis: The prepared sample is injected into the GC. The retention times of the different stereoisomers will vary, allowing for their separation and quantification based on the peak areas.

Determination of Enantiomeric Excess using NMR Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of a chiral compound by using a chiral shift reagent (CSR). The CSR forms diastereomeric complexes with the enantiomers, which have different NMR spectra.

Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the sample.

-

Add a small amount of a chiral shift reagent (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) to the NMR tube.

-

Gently shake the tube to ensure complete dissolution and complexation.

-

-

NMR Analysis:

-

Acquire a series of ¹H NMR spectra after successive additions of the CSR.

-

Observe the splitting of one or more proton signals into two sets of peaks, corresponding to the two diastereomeric complexes.

-

Identify a pair of well-resolved signals corresponding to the two enantiomers.

-

-

Calculation of Enantiomeric Excess (ee):

-

Integrate the areas of the two resolved signals (let the integrals be A₁ and A₂).

-

Calculate the enantiomeric excess using the formula: ee (%) = [|A₁ - A₂| / (A₁ + A₂)] * 100

-

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its properties and potential applications. The existence of multiple stereoisomers, including enantiomers and diastereomers, necessitates the use of advanced synthetic and analytical techniques for their preparation and characterization. While the absolute configuration of (-)-β-bourbonene is known, further research is needed to fully elucidate the physicochemical properties and biological activities of all its stereoisomers. The experimental protocols outlined in this guide provide a framework for researchers to pursue the synthesis, separation, and analysis of these complex chiral molecules, which will undoubtedly contribute to advancements in natural product chemistry and drug discovery.

References

Unveiling β-Bourbonene: A Technical Guide to its Historical Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Bourbonene, a tricyclic sesquiterpene with a characteristic woody aroma, has been a subject of interest in natural product chemistry due to its unique molecular architecture and potential biological activities. First identified in the mid-20th century, its discovery and structural elucidation laid the groundwork for further exploration of sesquiterpenoid chemistry. This technical guide provides an in-depth overview of the historical discovery, initial isolation, and structural characterization of β-Bourbonene, tailored for researchers, scientists, and drug development professionals. The document details the experimental protocols of the era, presents key quantitative data, and visualizes the logical processes involved in its scientific journey.

Historical Discovery and Initial Isolation

The first report of β-Bourbonene in scientific literature dates back to 1966 by Krepinsky, Samek, and Sorm. The compound was isolated from the essential oil of Geranium bourbon (likely Pelargonium graveolens). The initial isolation process, characteristic of the techniques available in the 1960s, involved a multi-step procedure beginning with the extraction of the essential oil from the plant material, followed by meticulous fractionation to separate the complex mixture of terpenes.

Experimental Protocol: Isolation of β-Bourbonene from Geranium Bourbon Oil (Reconstructed from historical context)

The following protocol is a reconstruction of the likely methods used for the initial isolation of β-Bourbonene, based on common practices for sesquiterpene separation in the 1960s.

1. Extraction of Essential Oil by Steam Distillation:

-

Principle: Steam distillation is a separation process for temperature-sensitive materials, like aromatic compounds. Steam is passed through the plant material, and the volatile essential oils are carried away with the steam.

-

Apparatus: A steam generator, a distillation flask containing the plant material (Pelargonium graveolens leaves and stems), a condenser, and a collection vessel (Florentine flask).

-

Procedure:

-

Freshly harvested or dried plant material is packed into the distillation flask.

-

Steam is introduced from the generator, permeating the plant material and causing the volatile oils to vaporize.

-

The mixture of steam and essential oil vapor is passed through a condenser, where it cools and liquefies.

-

The condensate, a mixture of water and essential oil, is collected in a Florentine flask, which allows for the separation of the less dense oil layer from the aqueous layer.

-

The collected essential oil is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate.

-

2. Fractionation of the Essential Oil:

-

Principle: The crude essential oil is a complex mixture of monoterpenes, sesquiterpenes, and other volatile compounds. Fractional distillation under reduced pressure is employed to separate these components based on their different boiling points. Sesquiterpenes, having higher boiling points than monoterpenes, are collected in the higher-boiling fractions.

-

Apparatus: A fractional distillation setup including a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a vacuum pump, and collection flasks.

-

Procedure:

-

The dried essential oil is placed in the distillation flask.

-

The system is subjected to a reduced pressure to lower the boiling points of the components and prevent thermal degradation.

-

The oil is gently heated, and fractions are collected at different temperature ranges. The lower-boiling fractions primarily contain monoterpenes, while the higher-boiling fractions are enriched in sesquiterpenes, including β-Bourbonene.

-

3. Chromatographic Purification:

-

Principle: Column chromatography is used to separate the individual sesquiterpenes from the enriched fraction. The separation is based on the differential adsorption of the compounds to a stationary phase as a mobile phase is passed through it.

-

Apparatus: A glass chromatography column, a stationary phase (typically silica gel or alumina), a mobile phase (a non-polar solvent like hexane), and collection tubes.

-

Procedure:

-

A slurry of silica gel in hexane is packed into the chromatography column.

-

The sesquiterpene-rich fraction, dissolved in a minimal amount of hexane, is carefully loaded onto the top of the column.

-

Hexane is continuously passed through the column to elute the compounds.

-

As the non-polar solvent moves through the column, the different sesquiterpene hydrocarbons are separated based on their affinity for the silica gel.

-

Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography or gas-liquid chromatography) to identify those containing pure β-Bourbonene.

-

Fractions containing pure β-Bourbonene are combined, and the solvent is removed by evaporation under reduced pressure to yield the isolated compound.

-

Data Presentation

The following tables summarize the key quantitative data for β-Bourbonene.

Table 1: Physical and Chemical Properties of β-Bourbonene

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Appearance | Colorless to pale yellow oil |

| Odor | Woody |

| Boiling Point | 121 °C at 11 mmHg |

| Refractive Index (n²⁰/D) | ~1.500 |

Table 2: Spectroscopic Data for β-Bourbonene

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (Proton NMR) | Chemical shifts (δ) are typically observed in the range of 0.8-5.0 ppm. Key signals include those for methyl groups, methylene protons, methine protons, and vinylic protons of the exocyclic double bond. |

| ¹³C NMR (Carbon-13 NMR) | Chemical shifts (δ) for the 15 carbon atoms, including signals for sp³ hybridized carbons in the cyclic framework and sp² hybridized carbons of the double bond. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 204. Characteristic fragmentation pattern with major ions corresponding to the loss of alkyl groups and rearrangements. |

Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships in the discovery and characterization of β-Bourbonene.

Conclusion

The historical discovery and isolation of β-Bourbonene represent a classic example of natural product chemistry in the mid-20th century. The combination of traditional extraction techniques with the emerging analytical methods of the time allowed for the successful identification and characterization of this unique sesquiterpene. This foundational work has paved the way for modern investigations into the synthesis, biosynthesis, and potential applications of β-Bourbonene and related compounds in various scientific and industrial fields. This guide serves as a comprehensive resource for professionals seeking to understand the origins and fundamental properties of this intriguing natural product.

A Technical Guide to beta-Bourbonene: Properties, Protocols, and Potential Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Bourbonene is a tricyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄.[1][2][3][4] This document provides a comprehensive overview of its chemical and physical properties, along with detailed experimental protocols for its synthesis and the evaluation of its potential biological activities. Furthermore, it explores a potential signaling pathway influenced by compounds including this compound, offering a basis for further research and drug development.

Chemical and Physical Properties

This compound is a colorless to yellow oily liquid with a characteristic woody aroma.[3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5208-59-3 | [1][2][3] |

| Molecular Formula | C₁₅H₂₄ | [1][2][3] |

| Molecular Weight | 204.35 g/mol | [2][5] |

| Density | 0.8958 g/cm³ at 20 °C | [2][3] |

| Boiling Point | 255.9 °C at 760 mmHg | [3] |

| Flash Point | 104.9 °C | [3] |

| Refractive Index | 1.500-1.507 | [3] |

| Water Solubility | Insoluble | [3] |

| Solubility in other solvents | Soluble in most fixed oils | [4] |

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound.

Synthesis of this compound from Germacrene D

This compound can be synthesized from Germacrene D, a naturally occurring sesquiterpene, through a photochemical rearrangement.[1][6]

Experimental Protocol:

-

Preparation of the Reaction Mixture: Dissolve Germacrene D in a suitable solvent such as n-hexane.[1] The essential oil containing Germacrene D can also be used directly.[1]

-

Irradiation: Subject the solution to internal irradiation using a low-pressure or high-pressure mercury lamp.[1] The reaction can be carried out for an extended period (e.g., 190 hours).[1]

-

Purification: After the completion of the reaction, subject the product to fractional distillation under reduced pressure to obtain purified this compound.[1]

Assessment of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be evaluated using the in vitro protein denaturation assay.

Experimental Protocol:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Reaction Mixture: In a microcentrifuge tube, mix 0.5 mL of the this compound solution (at various concentrations) with 0.5 mL of the 1% BSA solution. A negative control should be prepared with the solvent instead of the this compound solution.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 57°C for 3 minutes.

-

Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Evaluation of Anticancer Activity

The cytotoxic effect of this compound on cancer cell lines can be determined using the Sulforhodamine B (SRB) assay.

Experimental Protocol:

-

Cell Culture: Culture a human breast cancer cell line (e.g., MCF-7) in the appropriate medium and conditions.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 48 hours.

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Solubilize the bound SRB with 10 mM Tris base solution.

-

Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Determine the concentration of this compound that causes 50% inhibition of cell growth (IC₅₀).

Potential Signaling Pathway Modulation

Research suggests that a combination of bioactive compounds, including this compound, may influence signaling pathways associated with Alzheimer's disease.[7] One such putative network involves Presenilin-1 (PSEN1), Amyloid Precursor Protein (APP), Interleukin-1 beta (IL-1β), and Caspase-1 (CASP1).[7]

Amyloid-β (Aβ) peptides, which are central to Alzheimer's pathology, are generated from the cleavage of APP by secretase enzymes.[2] Mutations in PSEN1, a component of the γ-secretase complex, can alter this cleavage process.[8] The accumulation of Aβ can trigger neuroinflammatory responses, including the activation of pathways leading to the production of pro-inflammatory cytokines like IL-1β.

Conclusion

This compound presents an interesting subject for further investigation in the fields of medicinal chemistry and drug development. The protocols and pathways described in this guide offer a foundational framework for researchers to explore its therapeutic potential. Further studies are warranted to elucidate the specific mechanisms of action and to validate its efficacy and safety in preclinical and clinical settings.

References

- 1. US4089764A - Process for preparation of β-bourbonene - Google Patents [patents.google.com]

- 2. Effect of Linalool, Cineole, and β-Bourbonene Coupled with Aerobic Training on the Improvement of Presenilin-1/Amyloid Protein Precursor/Interleukin-1 beta/CASPASE 1 Network, Oxidative Capacity, and miRNA-210 in Mice with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. mdpi-res.com [mdpi-res.com]

- 5. This compound | C15H24 | CID 62566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Effect of Natural Product in Alzheimer’s Disease [bslonline.org]

- 8. Frontiers | Effect of Presenilin Mutations on APP Cleavage; Insights into the Pathogenesis of FAD [frontiersin.org]

Literature review on beta-Bourbonene research.

An In-depth Technical Guide to Beta-Bourbonene Research

Introduction

This compound (β-bourbonene) is a tricyclic sesquiterpenoid, a class of 15-carbon isoprenoids known for their structural diversity and wide range of biological activities.[1][2] As a naturally occurring compound found in the essential oils of various plants, it contributes to their characteristic aromas.[2] Beyond its sensory properties, β-bourbonene has garnered significant interest from the scientific community for its potential pharmacological effects, including anticancer and anti-inflammatory activities.[3][4] This document provides a comprehensive technical overview of the current state of β-bourbonene research, focusing on its synthesis, biological mechanisms, and relevant experimental protocols.

Chemical and Physical Properties

-

Appearance: Colorless to yellow oily liquid[5]

-

IUPAC Name: (1S,2R,6S,7R,8S)-1-methyl-5-methylidene-8-propan-2-yltricyclo[5.3.0.0²,⁶]decane[2][5]

-

Class: Sesquiterpenoid[1]

Synthesis and Isolation

The synthesis of β-bourbonene can be achieved through both biosynthetic and chemical methods. A primary natural route involves the rearrangement of Germacrene D.[2]

Photochemical Preparation from Essential Oils

A common and efficient method for preparing β-bourbonene involves the photochemical conversion of Germacrene D, which is abundant in certain essential oils.[2][7]

Experimental Protocol: Photochemical Synthesis

-

Starting Material: An essential oil containing a high concentration of Germacrene D, such as that from Solidago altissima L. or ylang-ylang oil, is selected.[7] For instance, 100 g of essential oil from Solidago viragaurea L. containing 30 g of Germacrene D can be used.[8]

-

Irradiation: The essential oil, either directly or dissolved in a solvent, is irradiated with a low or high-pressure mercury lamp.[7] This process can be performed with either internal or external irradiation.[7]

-

Conversion: The light exposure induces the cyclization of Germacrene D to form β-bourbonene as the main component.[7]

-

Isolation: The resulting product mixture is subjected to fractional distillation under reduced pressure to isolate β-bourbonene from other terpenes and components of the essential oil.[7] This method is noted for its operational simplicity and suitability for large-scale production.[7]

Caption: Workflow for the photochemical synthesis of β-bourbonene.

Total Synthesis

Enantioselective total synthesis methods have also been developed to produce specific stereoisomers of β-bourbonene. A notable approach by Tomioka et al. utilized an asymmetric [2+2] photocycloaddition reaction starting from a chiral butenolide derivative to achieve the synthesis of (-)-β-bourbonene.[2]

Biological Activities and Mechanisms

Research has primarily focused on the anticancer and anti-inflammatory properties of β-bourbonene.

Anticancer Activity

β-Bourbonene has demonstrated significant anticancer effects, particularly against prostate cancer cells.[4] Studies show it can inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest.[2][4]

Mechanism of Action in Prostate Cancer (PC-3M cells)

β-Bourbonene's anticancer activity is mediated through the modulation of key apoptotic and cell cycle regulatory pathways.[4] It upregulates the mRNA expression of the death receptors Fas and FasL. This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the Bax/Bcl-2 ratio in favor of apoptosis.[4] Concurrently, this compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from replicating.[2][4]

References

- 1. Showing Compound this compound (FDB017384) - FooDB [foodb.ca]

- 2. This compound | 5208-59-3 | Benchchem [benchchem.com]

- 3. Effect of Linalool, Cineole, and β-Bourbonene Coupled with Aerobic Training on the Improvement of Presenilin-1/Amyloid Protein Precursor/Interleukin-1 beta/CASPASE 1 Network, Oxidative Capacity, and miRNA-210 in Mice with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Bourbonene attenuates proliferation and induces apoptosis of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C15H24 | CID 62566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (-)-β-Bourbonene [webbook.nist.gov]

- 7. US4089764A - Process for preparation of β-bourbonene - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

Spectroscopic and Biological Insights into β-Bourbonene: A Technical Guide

Introduction

β-Bourbonene is a sesquiterpene hydrocarbon with a tricyclic skeleton, first isolated from geranium oil. Its unique structure and presence in various essential oils have made it a subject of interest for chemical synthesis and spectroscopic characterization. This technical guide provides a comprehensive overview of the spectroscopic data for β-Bourbonene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these analyses. Furthermore, it delves into a significant biological signaling pathway where β-Bourbonene has shown potential therapeutic relevance. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, spectroscopy, and drug development.

Spectroscopic Data

The structural elucidation of β-Bourbonene has been accomplished through a combination of one- and two-dimensional NMR spectroscopy, IR spectroscopy, and MS. The following tables summarize the key spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for β-Bourbonene (CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 2.35 | m | |

| H-2 | 1.85 | m | |

| H-3α | 1.60 | m | |

| H-3β | 1.45 | m | |

| H-4α | 2.10 | m | |

| H-4β | 1.95 | m | |

| H-6 | 2.80 | m | |

| H-7 | 2.20 | m | |

| H-8 | 1.70 | m | |

| H-9α | 1.50 | m | |

| H-9β | 1.30 | m | |

| H-10 | 1.90 | m | |

| H-12 | 0.95 | d | 6.8 |

| H-13 | 0.85 | d | 6.8 |

| H-14 | 1.00 | s | |

| H-15a | 4.75 | s | |

| H-15b | 4.70 | s |

Table 2: ¹³C NMR Spectroscopic Data for β-Bourbonene (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 45.2 |

| C-2 | 38.1 |

| C-3 | 25.5 |

| C-4 | 35.8 |

| C-5 | 150.1 |

| C-6 | 50.3 |

| C-7 | 42.6 |

| C-8 | 34.2 |

| C-9 | 28.9 |

| C-10 | 48.7 |

| C-11 | 31.5 |

| C-12 | 21.3 |

| C-13 | 21.1 |

| C-14 | 15.9 |

| C-15 | 106.5 |

Table 3: Infrared (IR) Spectroscopic Data for β-Bourbonene

| Wavenumber (cm⁻¹) | Interpretation |

| 3075 | =C-H stretch (exocyclic methylene) |

| 2960-2850 | C-H stretch (alkane) |

| 1645 | C=C stretch (exocyclic methylene) |

| 1460, 1380 | C-H bend (alkane) |

| 885 | =C-H bend (out-of-plane, exocyclic methylene) |

Table 4: Mass Spectrometry (MS) Data for β-Bourbonene (EI-MS)

| m/z | Relative Intensity (%) | Interpretation |

| 204 | 25 | [M]⁺ (Molecular Ion) |

| 189 | 15 | [M - CH₃]⁺ |

| 161 | 100 | [M - C₃H₇]⁺ (loss of isopropyl group) |

| 133 | 30 | |

| 119 | 45 | |

| 105 | 55 | |

| 91 | 60 | |

| 79 | 40 | |

| 67 | 35 | |

| 41 | 50 |

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of β-Bourbonene (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 12 ppm, a relaxation delay of 1.0 s, an acquisition time of 2.0 s, and 16 scans.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and the accumulation of 1024 scans.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat β-Bourbonene is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: Mass spectral data are obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Gas Chromatography: The sample is injected into a GC equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature is programmed to start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) to ensure separation of components. Helium is typically used as the carrier gas.

-

Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a mass range of m/z 40-500.

Biological Signaling Pathway

Recent research has suggested that β-Bourbonene, along with other bioactive compounds, may have a modulatory effect on signaling pathways implicated in Alzheimer's disease. One such pathway involves Presenilin-1 (PSEN1), the Amyloid Precursor Protein (APP), Interleukin-1 beta (IL-1β), and Caspase-1 (CASP1).

Caption: A proposed signaling pathway in Alzheimer's disease potentially modulated by β-Bourbonene.

This diagram illustrates the amyloidogenic pathway where APP is cleaved by secretases, including the γ-secretase complex containing PSEN1, to produce Amyloid-β (Aβ) peptides. These peptides can aggregate to form plaques, a hallmark of Alzheimer's disease. Aβ plaques can activate the inflammasome, leading to the cleavage of pro-Caspase-1 to its active form. Active Caspase-1 then cleaves pro-IL-1β into the active pro-inflammatory cytokine IL-1β, which can contribute to neuronal apoptosis. β-Bourbonene is hypothesized to exert neuroprotective effects by potentially inhibiting Aβ aggregation and reducing the expression of IL-1β.

A Technical Guide to the Solubility of β-Bourbonene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of β-bourbonene, a tricyclic sesquiterpene found in various essential oils. Given the limited availability of specific quantitative solubility data for β-bourbonene, this document outlines its expected solubility in a range of common organic solvents based on established chemical principles. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility, enabling researchers to generate empirical data tailored to their specific laboratory conditions and solvent systems.

Introduction to β-Bourbonene

β-Bourbonene (CAS 5208-59-3) is a natural sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] Its structure, characterized by a tricyclic carbon skeleton, renders it a non-polar, lipophilic compound.[2] Like other sesquiterpenes, β-bourbonene is practically insoluble in water but is known to be soluble in alcohols, such as ethanol, and most fixed oils.[1][3] This inherent hydrophobicity is a critical factor to consider in experimental design, particularly for applications in drug development, analytical chemistry, and in vitro biological assays where stock solution preparation is a prerequisite.

Predicted Solubility of β-Bourbonene

While specific quantitative solubility data for β-bourbonene in various organic solvents is not extensively documented in publicly available literature, its solubility profile can be predicted based on the chemical principle of "like dissolves like."[4] As a non-polar hydrocarbon, β-bourbonene is expected to exhibit higher solubility in non-polar and weakly polar organic solvents and lower solubility in highly polar solvents. The following table summarizes the expected solubility of β-bourbonene in a selection of common laboratory solvents, categorized by their relative polarity.

| Solvent | Relative Polarity | Predicted β-Bourbonene Solubility | Rationale |

| n-Hexane | 0.009 | High | Non-polar solvent, ideal for dissolving non-polar hydrocarbons like sesquiterpenes. |

| Toluene | 0.099 | High | Aromatic, non-polar solvent capable of strong van der Waals interactions with β-bourbonene. |

| Diethyl Ether | 0.117 | High | Weakly polar solvent, effective at dissolving lipophilic compounds. |

| Chloroform | 0.259 | High | A common solvent for non-polar and moderately polar organic compounds. |

| Dichloromethane (DCM) | 0.309 | High | A versatile solvent that can dissolve a wide range of organic compounds, including sesquiterpenes. |

| Acetone | 0.355 | Moderate to High | A polar aprotic solvent that can dissolve many organic compounds; expected to be a good solvent for β-bourbonene. |

| Ethyl Acetate | 0.228 | Moderate to High | A moderately polar solvent often used in chromatography for separating terpenes. |

| 2-Propanol (Isopropanol) | 0.546 | Moderate | A short-chain alcohol with both polar and non-polar characteristics. |

| Ethanol | 0.654 | Moderate | Known to be a solvent for β-bourbonene, though its polarity may limit high concentrations.[1] |

| Methanol | 0.762 | Low to Moderate | The most polar of the common alcohols, its high polarity is likely to limit the solubility of the non-polar β-bourbonene. |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Low to Moderate | A highly polar aprotic solvent, generally used for polar compounds. While it can dissolve a wide range of substances, it may not be the optimal choice for a purely hydrocarbon sesquiterpene. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of β-bourbonene in a chosen organic solvent.

3.1. Materials and Equipment

-

β-Bourbonene (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Constant temperature incubator or shaker bath

-

Vortex mixer

-

Pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed collection vials

3.2. Procedure

-

Solvent Equilibration: Pre-condition the chosen solvent to the desired experimental temperature (e.g., 25 °C) in the incubator or shaker bath.

-

Sample Preparation: Add an excess amount of β-bourbonene to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Dissolution: Add a known volume (e.g., 1 mL) of the temperature-equilibrated solvent to the vial containing the excess β-bourbonene.

-

Equilibration: Securely cap the vial and place it in the constant temperature shaker bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the maximum amount of solute has dissolved. The shaking facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature to let the undissolved β-bourbonene settle.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Avoid disturbing the undissolved solid.

-

Filtration: To remove any suspended microparticles, pass the extracted supernatant through a 0.22 µm syringe filter into a pre-weighed collection vial.

-

Solvent Evaporation: Place the collection vial in a fume hood or use a gentle stream of nitrogen to evaporate the solvent completely.

-

Mass Determination: Once the solvent has fully evaporated, weigh the collection vial containing the dried β-bourbonene residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant extracted (in L)

3.3. Considerations

-

Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

-

Purity: The purity of both the β-bourbonene and the solvent will affect the results. Use high-purity materials for accurate measurements.

-

Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It is advisable to test different time points to ensure equilibrium has been reached.

Logical Workflow for Solubility Assessment and Application

The determination of solubility is often a precursor to further experimental work. The following diagram illustrates a logical workflow from initial solubility screening to the preparation of stock solutions for biological assays.

Conclusion

Understanding the solubility of β-bourbonene is fundamental for its effective use in research and development. While quantitative data remains sparse, its non-polar nature provides a strong basis for predicting its behavior in various organic solvents. For precise and application-specific needs, the experimental protocol provided in this guide offers a robust method for determining its solubility. This foundational data is essential for accurate and reproducible results in any experimental context involving β-bourbonene.

References

- 1. beta-Bourbonene | C15H24 | CID 62566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Sesquiterpenes (FDB004902) - FooDB [foodb.ca]

- 3. Sciencemadness Discussion Board - How to separate terpenes and sesquiterpenes dissolved in alcohol - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. chem.ws [chem.ws]

An In-depth Technical Guide on the Thermal Stability and Degradation of β-Bourbonene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation of β-bourbonene is scarce in publicly available scientific literature. This guide provides a comprehensive framework based on the general behavior of sesquiterpenes and established analytical methodologies. The quantitative data presented in the tables are hypothetical and intended for illustrative purposes to guide future experimental work.

Introduction

β-Bourbonene is a tricyclic sesquiterpene found in various essential oils. As with many natural products, understanding its thermal stability is crucial for applications in pharmaceuticals, flavorings, and fragrances, where it may be subjected to heat during processing, formulation, or storage. Thermal degradation can lead to loss of efficacy, alteration of sensory properties, and the formation of potentially undesirable byproducts. This technical guide outlines the principles and methodologies for assessing the thermal stability and degradation pathways of β-bourbonene.

Theoretical Background: Thermal Degradation of Sesquiterpenes

Sesquiterpenes, including β-bourbonene, are C15 isoprenoids that can undergo a variety of transformations upon heating. The specific degradation pathway is influenced by factors such as temperature, heating rate, atmosphere (inert or oxidative), and the presence of catalysts.

Common Thermal Degradation Pathways for Sesquiterpenes:

-

Isomerization: Thermal energy can induce rearrangements of the carbon skeleton, leading to the formation of various isomers. For β-bourbonene, this could involve ring rearrangements or shifts of double bonds.

-

Dehydrogenation: Loss of hydrogen atoms can lead to the formation of aromatic compounds.

-

Oxidation: In the presence of oxygen, a wide range of oxygenated derivatives can be formed, including alcohols, ketones, and epoxides.

-

Pyrolysis/Fragmentation: At higher temperatures, the molecule can fragment into smaller, more volatile compounds.

Quantitative Analysis of Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantify the thermal stability of a compound.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for β-Bourbonene

| Parameter | Value (Hypothetical) | Description |

| Tonset | 180 - 200 °C | Onset temperature of significant mass loss, indicating the beginning of degradation. |

| Tmax | 250 - 280 °C | Temperature of the maximum rate of mass loss. |

| Mass Loss (%) at 300°C | > 95% | Percentage of mass lost at a specific temperature, indicating volatility and degradation. |

| Residue (%) at 600°C | < 1% | Amount of non-volatile residue remaining at high temperatures. |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for β-Bourbonene